bk-MDDMA (hydrochloride)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bk-MDDMA (hydrochloride) typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with dimethylamine under controlled conditions . The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of bk-MDDMA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a crystalline solid form and is stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
bk-MDDMA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert bk-MDDMA to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of bk-MDDMA.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
bk-MDDMA (hydrochloride) is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and quantification of designer drugs in biological samples . The compound is also used in mass spectrometry and other analytical techniques to study its chemical properties and behavior . Additionally, it is employed in research related to the abuse potential and toxicological effects of synthetic cathinones .
Mechanism of Action
bk-MDDMA (hydrochloride) exerts its effects by interacting with monoamine transporters in the brain. It inhibits the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin by binding to their respective transporters . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Additionally, bk-MDDMA acts as a weak agonist of serotonin receptors, contributing to its psychotropic effects .
Comparison with Similar Compounds
Similar Compounds
Methylone: Structurally related to bk-MDDMA, methylone is another substituted cathinone with stimulant and empathogenic effects.
Ethylone: Another substituted cathinone, ethylone shares structural similarities with bk-MDDMA and exhibits similar pharmacological properties.
Uniqueness of bk-MDDMA
bk-MDDMA (hydrochloride) is unique due to its specific structural configuration and its interaction with monoamine transporters. Unlike some of its analogs, bk-MDDMA has a distinct profile of neurotransmitter release and uptake inhibition, making it a valuable compound for forensic and toxicological research .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQTJLQSAOBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347814 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109367-07-9 | |
Record name | Dimethylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109367079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG3NSV0FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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